N-(2-aminoethyl)-5-methylpyrazine-2-carboxamide
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Overview
Description
N-(2-aminoethyl)-5-methylpyrazine-2-carboxamide is an organic compound with a unique structure that includes a pyrazine ring substituted with an aminoethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-5-methylpyrazine-2-carboxamide typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction mixture is then neutralized and purified to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-5-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halides, electrophiles; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
N-(2-aminoethyl)-5-methylpyrazine-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules . This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but contains a trimethoxysilane group, used in the synthesis of silatranes.
S-(2-aminoethyl)-L-cysteine: Contains a sulfur atom and is used in biochemical studies and winemaking.
Uniqueness
N-(2-aminoethyl)-5-methylpyrazine-2-carboxamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12N4O |
---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
N-(2-aminoethyl)-5-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C8H12N4O/c1-6-4-12-7(5-11-6)8(13)10-3-2-9/h4-5H,2-3,9H2,1H3,(H,10,13) |
InChI Key |
ZTPHVPXUXWKECP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCN |
Origin of Product |
United States |
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